Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound derives its name from its spirocyclic architecture. The parent structure is a 1-oxa-4,9-diazaspiro[5.5]undecane core, characterized by two fused five-membered rings sharing a single spirocyclic carbon atom. Key substituents include a benzyl ester group at the 9-position and a 3-oxo functionality on the diazacycle. Systematic identification includes:
- CAS Number : 84243-24-3
- Molecular Formula : C₁₆H₂₀N₂O₄
- Molecular Weight : 304.34 g/mol
- Synonyms : MFCD09758966, benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
| Property | Value | Source |
|---|---|---|
| Purity | ≥97% | |
| Storage Temperature | 2–8°C | |
| Physical State | Solid |
Molecular Geometry and Spirocyclic Architecture
The spirocyclic core consists of:
- Oxazolidinone Ring : A five-membered ring containing an oxygen atom and a ketone group (3-oxo).
- Diazacycle : A second five-membered ring with two nitrogen atoms (positions 4 and 9).
- Spiro Junction : A single carbon atom connecting the two rings, enabling conformational flexibility.
The benzyl ester group at the 9-position enhances lipophilicity, while the 3-oxo moiety introduces hydrogen-bonding potential. The spiro junction imposes steric constraints, favoring non-planar conformations.
Crystallographic Analysis and Stereochemical Configuration
Crystallographic studies reveal critical insights into molecular packing and intermolecular interactions:
Key Crystallographic Features:
- Twisted Conformations : Both spiro-linked rings adopt non-planar geometries, with dihedral angles between adjacent rings exceeding 75°.
- Disorder in Functional Groups : The sulfur atom and carbonyl group in related dispiro compounds exhibit positional disorder, though this is not explicitly reported for the benzyl ester derivative.
- Hydrogen Bonding : C–H⋯O and C–H⋯N interactions dominate molecular packing, forming three-dimensional networks.
Stereochemical Configuration:
The compound’s stereochemistry is defined by the spiro junction and substituent positions. While no explicit stereoisomerism is reported, the rigid spirocyclic framework minimizes conformational flexibility.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic data for this compound are limited in publicly available sources. However, related derivatives provide contextual insights:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.5 ppm) from the benzyl group, methylene protons adjacent to the ester (δ 4.2–4.6 ppm), and deshielded protons near the oxo group (δ 3.5–4.0 ppm).
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and spirocyclic carbons (δ 45–55 ppm) are diagnostic.
Infrared (IR) Spectroscopy:
- Key Peaks : C=O stretch (1700–1750 cm⁻¹), C–O ester (1250–1300 cm⁻¹), and N–H vibrations (3200–3300 cm⁻¹) from the diazacycle.
Mass Spectrometry (MS):
Properties
IUPAC Name |
benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-11-22-16(12-17-14)6-8-18(9-7-16)15(20)21-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHKLNLYIXWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)CO2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclization via Acylation and Base-Mediated Ring Closure
-
Intermediate preparation : 4-Hydroxy-1-phenethylpiperidine-4-carboxylate is treated with 2-chloropropionyl chloride in dichloromethane (DCM) with triethylamine to form N-acyl derivatives.
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Cyclization : The acylated intermediate undergoes base-mediated cyclization using potassium tert-butoxide in tetrahydrofuran (THF) at −78°C, yielding the spiro[5.5]undecane core.
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Benzylation : The free amine is esterified with benzyl chloroformate in ethyl acetate/water biphasic conditions.
Optimization :
-
Temperature control : Cyclization at −30°C improves yield (84%) compared to room temperature.
-
Solvent selection : THF enhances reaction homogeneity, while DCM facilitates acylation.
Analytical Data :
Chiral Synthesis and Resolution
For enantiomerically pure material, chiral auxiliaries or resolution is required:
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Chiral acylation : Use (S)-2-chloropropionyl chloride to form a diastereomeric intermediate.
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Chiral HPLC : Enantiomers are separated using a Chiralpak IA column with n-heptane/isopropanol (+2% diethylamine).
Key Metrics :
Alternative Route: Spiroketalization
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Spiroketal formation : React 1-oxa-4,9-diazaspiro[5.5]undecan-3-one with benzyl glycolate under Mitsunobu conditions (DIAD, PPh3).
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Deprotection and re-esterification : Acidic hydrolysis followed by benzyl chloroformate treatment.
Advantages :
-
Avoids low-temperature cyclization.
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Higher functional group tolerance.
Critical Reaction Parameters
Scalability and Industrial Considerations
-
Cost-effective steps : Use of DCM for acylation and THF for cyclization balances cost and efficiency.
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Purification : Flash chromatography (SiO2, DCM/MeOH) achieves >99% purity at multi-gram scales.
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Hazard mitigation : Precautions for exothermic acylation (slow addition of acyl chloride) and low-temperature cyclization (dry ice/acetone bath) .
Chemical Reactions Analysis
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares the target compound with analogs differing in substituents, oxidation states, or ring systems. Key compounds include:
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 290.36 g/mol
- Key Difference : Lacks the 3-oxo group, reducing electrophilicity and altering reactivity in nucleophilic substitutions .
- Applications : Used in peptide mimetics due to its rigid spirocyclic structure .
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C₁₃H₂₂N₂O₄
- Molecular Weight : 270.32 g/mol
- Key Difference: tert-Butyl ester instead of benzyl, enhancing steric bulk and stability under acidic conditions. This derivative is synthesized via cyclization of 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester with chloroacetyl chloride (67% yield) .
- Applications : Intermediate in kinase inhibitor synthesis .
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Molecular Formula: C₁₈H₂₃NO₃
- Molecular Weight : 301.38 g/mol
- Hazards : Classified with warnings (H302, H315, H319) for oral toxicity and skin/eye irritation .
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C₂₀H₂₈N₂O₄
- Molecular Weight : 360.45 g/mol
- Key Difference : Incorporates a benzyl group at position 4, increasing lipophilicity and steric hindrance. This structural complexity impacts binding affinity in receptor-ligand interactions .
Structural and Functional Comparison Table
Biological Activity
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 84243-24-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the carbonyl group at position 3 and the diazaspiro framework enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds within the diazaspiro[5.5]undecane family exhibit a range of biological activities, including:
- Soluble Epoxide Hydrolase Inhibition : Studies have shown that related compounds act as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation. For instance, a study identified analogs that significantly reduced serum creatinine in rat models of chronic kidney disease .
- Pain Management and Obesity Treatment : Compounds similar to benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane have been explored for their potential in treating obesity and pain-related disorders due to their modulatory effects on neurotransmitter systems .
The mechanisms through which benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects include:
- GABA Receptor Modulation : Research has highlighted the ability of spirocyclic compounds to act as antagonists at GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system .
- Anti-inflammatory Effects : By inhibiting sEH, these compounds can mitigate inflammatory responses, suggesting potential applications in conditions characterized by chronic inflammation .
Case Study 1: sEH Inhibition in Chronic Kidney Disease
A notable study demonstrated that a related diazaspiro compound exhibited significant sEH inhibitory activity when administered orally at a dose of 30 mg/kg. This resulted in lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, indicating its potential as an effective therapeutic agent for chronic kidney diseases .
Case Study 2: GABA_A Receptor Antagonism
Another research effort focused on the synthesis and evaluation of various derivatives of diazaspiro compounds as GABA_A receptor antagonists. The findings revealed that certain modifications could enhance binding affinity and selectivity for the receptor, suggesting avenues for developing new anxiolytic or anticonvulsant medications .
Data Summary Table
| Biological Activity | Mechanism | Therapeutic Potential |
|---|---|---|
| sEH Inhibition | Reduces inflammation | Chronic kidney disease |
| GABA_A Receptor Antagonism | Modulates neurotransmission | Anxiety disorders, epilepsy |
| Pain Relief | Modulates pain pathways | Analgesics |
| Obesity Treatment | Affects metabolic pathways | Weight management |
Q & A
Q. What are the common synthetic routes for Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and its derivatives?
The synthesis typically involves:
- Nucleophilic aromatic substitution : Reacting ethyl 2-chloropyrimidine-5-carboxylate with tert-butyl-protected spirocyclic intermediates under alkaline conditions .
- Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using HCl/dioxane to generate reactive intermediates .
- Reductive amination : Introducing substituents via reductive amination of intermediates with aldehydes or ketones .
- Hydrolysis and condensation : Converting esters to hydroxamic acids for biological activity optimization .
Example Synthesis Table :
| Step | Reaction Type | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Ethyl 2-chloropyrimidine-5-carboxylate, K₂CO₃ | 75–85 | |
| 2 | Boc deprotection | HCl/dioxane | >90 | |
| 3 | Reductive amination | NaBH₃CN, DMF | 60–70 |
Q. What analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve spirocyclic conformations .
- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for spiro junctions) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does conformational restriction via the spirocyclic scaffold enhance bioactivity in drug design?
The 1-oxa-4,9-diazaspiro[5.5]undecane moiety imposes rigidity, which:
- Reduces entropy loss during target binding (e.g., histone deacetylase inhibition) .
- Improves selectivity by minimizing off-target interactions (e.g., in antimalarial hydroxamic acid derivatives) .
- Enhances metabolic stability compared to linear analogs (demonstrated in pharmacokinetic studies) .
SAR Example :
| Substituent Position | Bioactivity (IC₅₀, nM) | Selectivity Ratio (HDAC1/HDAC6) |
|---|---|---|
| 9-(2-Indol-3-ylethyl) | 12.5 ± 1.2 | 8.7 |
| 9-(2-Phenylethyl) | 45.3 ± 3.8 | 2.1 |
| Source: Modified from |
Q. What role does this compound play in the development of METTL3 inhibitors?
The spirocyclic core is utilized as a rigid scaffold to optimize binding to METTL3's methyltransferase domain. Key strategies include:
- Buchwald–Hartwig coupling : Introducing pyridinyl or benzyl groups at the 9-position to enhance hydrophobic interactions .
- Fluorine substitution : Improving metabolic stability and membrane permeability (e.g., 2,2-difluoro derivatives) .
Case Study : N-Benzyl derivatives showed >50% inhibition of m⁶A RNA methylation at 10 µM in HEK293T cells .
Q. How are computational methods applied to optimize derivatives of this compound?
- Molecular docking : Predict binding modes with HDACs or METTL3 using AutoDock Vina or Schrödinger .
- QM/MM simulations : Analyze electronic effects of substituents on zinc coordination (critical for HDAC inhibition) .
- ADMET prediction : SwissADME or pkCSM tools assess solubility, toxicity, and bioavailability .
Q. What contradictions exist in reported biological data for this compound?
- Antimalarial vs. Anticancer Activity : Derivatives designed for antimalarial use (via PfHDAC inhibition) showed unexpected cytotoxicity in cancer cell lines, suggesting off-target effects .
- Alpha-1 Adrenoceptor Blockade : Early antihypertensive spirolactams (e.g., 9-(2-indol-3-ylethyl) derivatives) exhibited potent activity in SHR rats but failed in primates due to species-specific receptor heterogeneity .
Methodological Guidelines
- Crystallographic Refinement : Use SHELXL with twin refinement for high-resolution data (R-factor < 5%) .
- In Vivo Testing : Dose SHR rats at 10 mg/kg/day for 14 days; monitor systolic blood pressure via tail-cuff plethysmography .
- HDAC Inhibition Assay : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) with recombinant PfHDAC1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
